Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate
Overview
Description
Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a quinoline core substituted with an acetyl group, a chloro group, and a phenyl group, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of aniline derivatives with appropriate reagents. For example, the reaction of aniline with ethyl acetoacetate in the presence of a catalyst can yield the quinoline core.
Introduction of Substituents: The acetyl, chloro, and phenyl groups can be introduced through various substitution reactions. For instance, the acetyl group can be introduced via acetylation using acetic anhydride, while the chloro group can be introduced through chlorination using thionyl chloride.
Formation of the Ester: The final step involves the esterification of the quinoline derivative with ethyl bromoacetate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Aminoquinoline, thioquinoline derivatives
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: The compound is being investigated for its anticancer properties, as it can induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. In cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Comparison with Similar Compounds
Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate can be compared with other quinoline derivatives, such as:
3-Acetylquinoline: Similar in structure but lacks the chloro and phenyl groups, making it less versatile in terms of chemical reactivity.
6-Chloro-4-phenylquinoline: Lacks the acetyl group, which is crucial for certain biological activities.
Ethyl 2-(quinolin-2-yl)acetate: Lacks the acetyl and chloro groups, making it less effective in certain applications.
The unique combination of substituents in this compound enhances its chemical reactivity and biological activity, making it a valuable compound for scientific research.
Properties
IUPAC Name |
ethyl 2-(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4/c1-3-26-18(25)12-27-21-19(13(2)24)20(14-7-5-4-6-8-14)16-11-15(22)9-10-17(16)23-21/h4-11H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRHRVLNWTYPEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC2=C(C=C(C=C2)Cl)C(=C1C(=O)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365747 | |
Record name | Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6046-52-2 | |
Record name | Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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